5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C22H15FN2OS . It has a molecular weight of 374.43 g/mol . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H15FN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 560.7±50.0 °C at 760 mmHg . The compound is in solid form .Scientific Research Applications
Pyrazole Derivatives in Heterocyclic Chemistry
Synthetic Applications : Pyrazole derivatives are crucial in heterocyclic chemistry, serving as building blocks for synthesizing various heterocycles like pyrazolo-imidazoles, thiazoles, and others due to their reactivity. The unique reactivity of these compounds under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, indicating their importance in dye synthesis and heterocyclic compound development (Gomaa & Ali, 2020).
Pharmacological Properties : The pharmacological properties of pyrazole, a core structure in many heterocyclic compounds, have been extensively studied. Pyrazole-based compounds exhibit a wide range of biological activities, highlighting the versatility of this scaffold in pharmaceutical applications. This review showcases the structure, synthesis approaches, and the significant biological activities associated with pyrazole derivatives, underscoring their importance in drug development (Bhattacharya et al., 2022).
Hybrid Catalysts in Synthesis
Catalytic Applications : Hybrid catalysts play a pivotal role in the synthesis of complex compounds, including pyrazole derivatives. The review on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts showcases the broad applicability of these catalysts in creating biologically and pharmaceutically relevant molecules. This work reflects the innovative approaches in catalysis, contributing to the development of new compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Functionalized Compounds : The synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials underscore the significance of functionalized heterocyclic compounds. These materials are crucial for developing electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the integration of organic chemistry in advancing optoelectronic technology (Lipunova et al., 2018).
Environmental Degradation
Degradation Studies : Research on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental impact and degradation pathways of fluorinated compounds, including those similar in structure to the compound of interest. Understanding these pathways is crucial for assessing the environmental fate and designing greener chemical processes (Liu & Avendaño, 2013).
Safety and Hazards
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-1,3-diphenylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-17-11-13-19(14-12-17)27-22-20(15-26)21(16-7-3-1-4-8-16)24-25(22)18-9-5-2-6-10-18/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMWXFMSAWCLKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)SC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165048 | |
Record name | 5-[(4-Fluorophenyl)thio]-1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955964-28-0 | |
Record name | 5-[(4-Fluorophenyl)thio]-1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955964-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Fluorophenyl)thio]-1,3-diphenyl-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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